3-Bromo-4-fluoro-5-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6BrFOS It is a benzaldehyde derivative, characterized by the presence of bromine, fluorine, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes:
Fluorination: The addition of a fluorine atom.
Formylation: The addition of an aldehyde group to the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Bromo-4-fluoro-5-(methylthio)benzoic acid.
Reduction: 3-Bromo-4-fluoro-5-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methylthio groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-(methylthio)benzaldehyde
- 4-Bromo-3-fluorobenzaldehyde
Uniqueness
3-Bromo-4-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H6BrFOS |
---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFOS/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3 |
InChI Key |
GRNHUNGICNMXRT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=C1)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.